molecular formula C13H16Cl2N2O B1603438 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride CAS No. 41927-18-8

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

Cat. No. B1603438
CAS RN: 41927-18-8
M. Wt: 287.18 g/mol
InChI Key: FLIQSEDZEHPKFV-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)benzene-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number 1803591-53-8 . It has a molecular weight of 250.73 . This compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s other physical and chemical properties, such as its melting point, boiling point, and density, were not available in the data I retrieved.

Scientific Research Applications

Synthesis of N-Arylbenzene-1,2-diamines

The compound has been used in the selective synthesis of N-arylbenzene-1,2-diamines . This process involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .

Synthesis of 1-Arylbenzimidazoles

Another application of 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is in the synthesis of 1-arylbenzimidazoles . This is achieved by irradiating 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-phenylmethoxybenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-8H,9,14-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQSEDZEHPKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598595
Record name 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

CAS RN

41927-18-8
Record name 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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